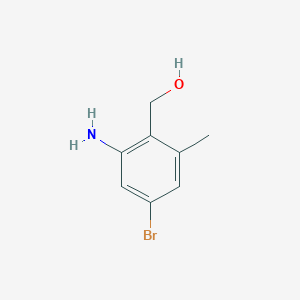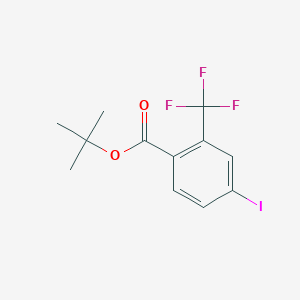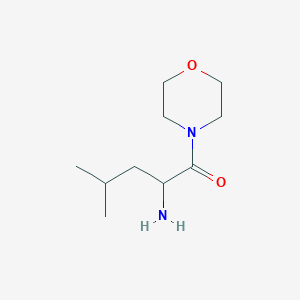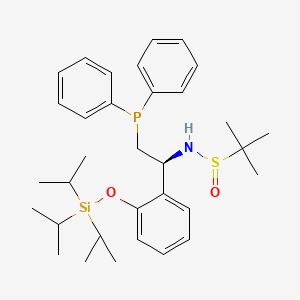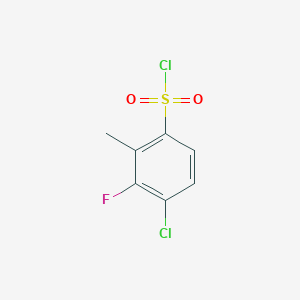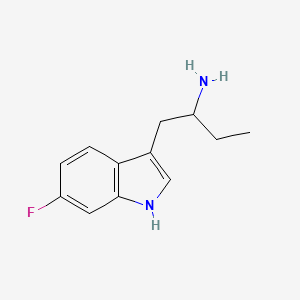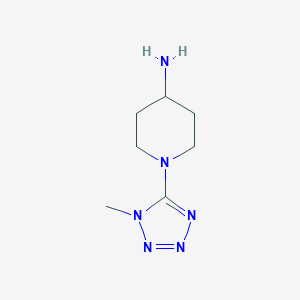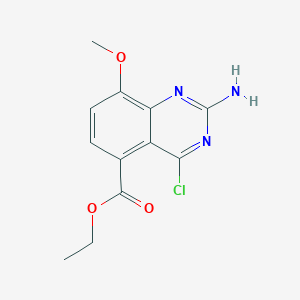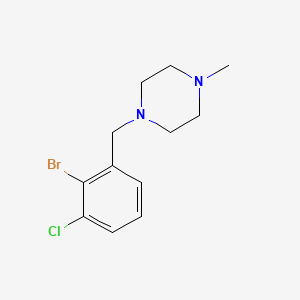
1-(2-Bromo-3-chlorobenzyl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-3-chlorobenzyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a benzyl group substituted with bromine and chlorine atoms, attached to a piperazine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-3-chlorobenzyl)-4-methylpiperazine typically involves the reaction of 2-bromo-3-chlorobenzyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis process.
化学反应分析
Types of Reactions
1-(2-Bromo-3-chlorobenzyl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine and chlorine atoms on the benzyl group can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of a benzylpiperazine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include hydroxyl, amino, or thiol-substituted benzylpiperazines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated benzylpiperazines.
科学研究应用
1-(2-Bromo-3-chlorobenzyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Bromo-3-chlorobenzyl)-4-methylpiperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins, enzymes, or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
相似化合物的比较
Similar Compounds
- 1-(2-Bromo-3-chlorobenzyl)pyrrolidine
- 2-Bromo-3-chlorobenzyl alcohol
- 1-Bromo-3-chloropropane
Uniqueness
1-(2-Bromo-3-chlorobenzyl)-4-methylpiperazine is unique due to the presence of both bromine and chlorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The piperazine ring also imparts distinct pharmacological properties compared to other similar compounds.
属性
分子式 |
C12H16BrClN2 |
|---|---|
分子量 |
303.62 g/mol |
IUPAC 名称 |
1-[(2-bromo-3-chlorophenyl)methyl]-4-methylpiperazine |
InChI |
InChI=1S/C12H16BrClN2/c1-15-5-7-16(8-6-15)9-10-3-2-4-11(14)12(10)13/h2-4H,5-9H2,1H3 |
InChI 键 |
NLVKCSWCQMKKNV-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CC2=C(C(=CC=C2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


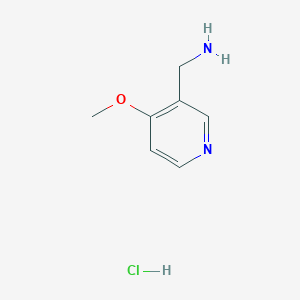

![2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13649506.png)
![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13649513.png)
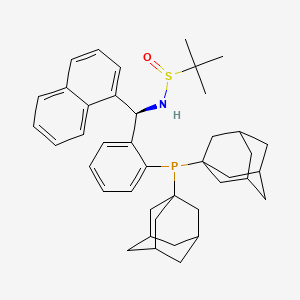
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13649526.png)
